molecular formula C12H11ClN2O3 B2895378 1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid CAS No. 1206970-04-8

1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B2895378
CAS RN: 1206970-04-8
M. Wt: 266.68
InChI Key: SRCKBUQPKLTQGX-UHFFFAOYSA-N
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Description

“1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1206970-04-8 . Its molecular weight is 266.68 , and its molecular formula is C12H11ClN2O3 . The IUPAC name for this compound is 1-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)-3-azetidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11ClN2O3/c1-6-2-10-9(3-8(6)13)14-12(18-10)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 266.68 . It is recommended to be stored in a refrigerated environment . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

Parabens, including compounds structurally related to "1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid," have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies have identified parabens as emerging contaminants due to their widespread use in consumer products and their continuous introduction into the environment. Research has focused on their biodegradability, presence in surface water and sediments, and the formation of halogenated by-products through reactions with free chlorine (Haman et al., 2015).

Synthetic Procedures for Benzazoles of Biological Interest

Research on synthetic methods to access benzazoles and their derivatives, which share a core structural similarity with "this compound," has been significant. These compounds are of interest due to their diverse biological activities, including antihistaminic, anthelmintic, and fungicidal properties. The synthesis of these compounds involves a variety of chemical reactions, highlighting their potential as therapeutic agents (Rosales-Hernández et al., 2022).

Antioxidant Capacity Reaction Pathways

The study of antioxidant capacity assays, such as the ABTS/PP decolorization assay, provides insights into the reaction pathways and potential applications of compounds with antioxidant properties. While not directly related to "this compound," this research is relevant for understanding the broader context of chemical reactions and biological activities of related compounds (Ilyasov et al., 2020).

Applications of Redox Mediators in Environmental Remediation

The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant compounds in wastewater highlights a potential application area for compounds with redox-active properties. This research may indirectly inform the utility of related compounds in environmental remediation efforts (Husain & Husain, 2007).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for the use and study of this compound would depend on its properties and potential applications. Oxazole derivatives are a topic of ongoing research due to their presence in various biologically active compounds .

properties

IUPAC Name

1-(5-chloro-6-methyl-1,3-benzoxazol-2-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-6-2-10-9(3-8(6)13)14-12(18-10)15-4-7(5-15)11(16)17/h2-3,7H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCKBUQPKLTQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(O2)N3CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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